molecular formula C16H22INOS2 B13957911 3-Ethyl-6-methoxy-5-methyl-2-(2-(methylthio)but-1-enyl)benzothiazolium iodide CAS No. 63816-01-3

3-Ethyl-6-methoxy-5-methyl-2-(2-(methylthio)but-1-enyl)benzothiazolium iodide

Cat. No.: B13957911
CAS No.: 63816-01-3
M. Wt: 435.4 g/mol
InChI Key: LMZNVANCBNRMPZ-UHFFFAOYSA-M
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Description

3-Ethyl-6-methoxy-5-methyl-2-(2-(methylthio)but-1-enyl)benzothiazolium iodide is a complex organic compound with a unique structure that includes a benzothiazolium core. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-6-methoxy-5-methyl-2-(2-(methylthio)but-1-enyl)benzothiazolium iodide typically involves multiple steps, starting with the preparation of the benzothiazolium core. The reaction conditions often include the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-6-methoxy-5-methyl-2-(2-(methylthio)but-1-enyl)benzothiazolium iodide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions may vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thioethers .

Scientific Research Applications

3-Ethyl-6-methoxy-5-methyl-2-(2-(methylthio)but-1-enyl)benzothiazolium iodide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Ethyl-6-methoxy-5-methyl-2-(2-(methylthio)but-1-enyl)benzothiazolium iodide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Properties

CAS No.

63816-01-3

Molecular Formula

C16H22INOS2

Molecular Weight

435.4 g/mol

IUPAC Name

3-ethyl-6-methoxy-5-methyl-2-(2-methylsulfanylbut-1-enyl)-1,3-benzothiazol-3-ium;iodide

InChI

InChI=1S/C16H22NOS2.HI/c1-6-12(19-5)9-16-17(7-2)13-8-11(3)14(18-4)10-15(13)20-16;/h8-10H,6-7H2,1-5H3;1H/q+1;/p-1

InChI Key

LMZNVANCBNRMPZ-UHFFFAOYSA-M

Canonical SMILES

CCC(=CC1=[N+](C2=C(S1)C=C(C(=C2)C)OC)CC)SC.[I-]

Origin of Product

United States

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